molecular formula C13H13O5- B12067689 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester

1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester

Cat. No.: B12067689
M. Wt: 249.24 g/mol
InChI Key: XFCYEOGFGHWBEL-ONEGZZNKSA-M
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Preparation Methods

Synthetic Routes:: The synthesis of this compound involves esterification of 1,3-benzenedicarboxylic acid (also known as isophthalic acid) with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process yields the monomethyl ester of 1,3-benzenedicarboxylic acid.

Industrial Production:: Industrial production methods may vary, but the esterification process remains the key step. Large-scale production typically employs continuous flow reactors or batch reactors to optimize yield and purity.

Chemical Reactions Analysis

Reactions:: 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester can undergo various reactions:

    Ester Hydrolysis: The compound can be hydrolyzed back to 1,3-benzenedicarboxylic acid and methanol.

    Esterification: It can react with other alcohols to form different esters.

    Substitution Reactions: The ester group can be substituted with other functional groups.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

Common Reagents::
  • Acid catalysts (e.g., sulfuric acid)
  • Alcohols (for esterification)
  • Base (for hydrolysis)

Major Products:: The primary product is the monomethyl ester of 1,3-benzenedicarboxylic acid.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester finds applications in:

    Polymer Chemistry: As a monomer for synthesizing polyesters and copolymers.

    Plasticizers: Used to improve flexibility and durability in plastics.

    Pharmaceuticals: As a building block for drug molecules.

    Coatings and Adhesives: Enhances properties of coatings and adhesives.

Mechanism of Action

The exact mechanism of action depends on its specific application. For example:

  • In polymer chemistry, it participates in esterification reactions to form long-chain polymers.
  • As a plasticizer, it improves the flexibility of polymer materials.

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid derivatives, such as dimethyl esters, are structurally related. the specific combination of the 5-[(2E)-2-butenyloxy]- group makes this compound unique.

Properties

Molecular Formula

C13H13O5-

Molecular Weight

249.24 g/mol

IUPAC Name

3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoate

InChI

InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/p-1/b4-3+

InChI Key

XFCYEOGFGHWBEL-ONEGZZNKSA-M

Isomeric SMILES

C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-]

Canonical SMILES

CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-]

Origin of Product

United States

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